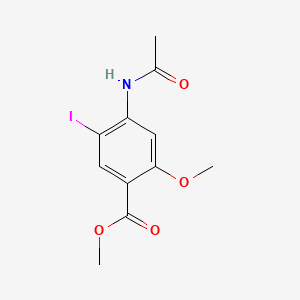

Methyl 4-acetamido-5-iodo-2-methoxybenzoate

描述

Methyl 4-acetamido-5-iodo-2-methoxybenzoate (CAS: 201214-53-1) is a benzoate derivative with the molecular formula C₁₁H₁₂INO₄ and a molecular weight of 349.12 g/mol. It features an acetamido group at the 4-position, an iodine substituent at the 5-position, and a methoxy group at the 2-position of the aromatic ring. This compound is primarily used in research settings for synthetic chemistry and pharmaceutical development, with applications as a building block for complex molecules . Its stability requires storage at 2–8°C, protected from light and moisture .

属性

IUPAC Name |

methyl 4-acetamido-5-iodo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIIHFLPYDIZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240757 | |

| Record name | Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201214-53-1 | |

| Record name | Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201214-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201214531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(acetylamino)-5-iodo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-acetamido-5-iodo-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions

- Starting Material: Methyl 4-acetamido-2-methoxybenzoate.

- Iodinating Agent: Iodine or iodine-containing reagents (e.g., N-iodosuccinimide).

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or methylene dichloride.

- Temperature: Controlled heating, typically between 30°C and 80°C.

- Reaction Time: Several hours, often split into stages for controlled reaction progression.

Typical Procedure

- Dissolve methyl 4-acetamido-2-methoxybenzoate in DMF.

- Add the iodinating agent slowly under stirring.

- Maintain the reaction at 30-45°C for 4-6 hours to initiate iodination.

- Increase temperature to 60-80°C for an additional 3-5 hours to drive the reaction to completion.

- Cool the reaction mixture to 0°C and allow crystallization over 8 hours.

- Filter and wash the crude product.

- Purify by recrystallization or washing with deionized water at 50°C for 3-5 hours.

- Dry the purified product to obtain this compound.

Research Findings and Data Summary

While direct patents or literature specifically for this compound are limited, analogous halogenation methods for related compounds provide a reliable basis. For example, a patent describing preparation of methyl 4-acetamido-5-chloro-2-methoxybenzoate via N-chlorosuccinimide in DMF illustrates the procedural framework adaptable for iodination with iodine or N-iodosuccinimide.

Similarly, halogenation of 2-methoxy-4-acetylamino-benzoic acid methyl ester with iodine in methylene dichloride at 10-40°C for 2-8 hours, followed by condensation with sodium ethanesulfinate, has been demonstrated for related sulfone derivatives. This indicates the feasibility of mild halogenation conditions for sensitive aromatic substrates.

Comparative Data Table of Halogenation Conditions for Related Compounds

| Parameter | Chlorination (N-chlorosuccinimide) | Bromination (N-bromosuccinimide) | Iodination (Iodine or N-iodosuccinimide) |

|---|---|---|---|

| Solvent | DMF | DMF or Methylene Dichloride | DMF or Methylene Dichloride |

| Temperature (°C) | 30-80 (stepwise) | 10-40 | 10-40 |

| Reaction Time (hours) | 7-11 (4-6 h at lower temp, 3-5 h at higher) | 2-8 | 2-8 |

| Yield (%) | ~78-80 | ~75-85 | ~75-85 (estimated based on similar halogenations) |

| Purity (HPLC) | ≥99.8% | ≥99.5% | ≥99.5% (target purity) |

| Post-reaction treatment | Crystallization, washing, drying | Similar | Similar |

Note: Data adapted from analogous halogenation patents and literature.

Advantages and Considerations

- High Selectivity: Using mild temperatures and controlled addition of iodine sources allows selective iodination at the 5-position without side reactions.

- Solvent Recycling: DMF mother liquor can be reused in successive batches, reducing cost and environmental impact.

- Purity and Yield: Optimized conditions yield high-purity products (>99.5% by HPLC) with yields around 75-80%.

- Scalability: The method is suitable for industrial scale due to simple operation and environmentally friendly solvent management.

Summary of Preparation Method for this compound

| Step | Description |

|---|---|

| 1 | Dissolve methyl 4-acetamido-2-methoxybenzoate in DMF or methylene dichloride. |

| 2 | Add iodine or N-iodosuccinimide slowly under stirring at 10-40°C. |

| 3 | Maintain reaction for 2-8 hours, possibly in staged temperature increments for completion. |

| 4 | Cool to 0°C and allow crystallization for 8 hours. |

| 5 | Filter and wash crude product with deionized water at 50°C for 3-5 hours. |

| 6 | Dry under vacuum to obtain pure this compound. |

化学反应分析

Types of Reactions

Methyl 4-acetamido-5-iodo-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like N-chlorosuccinimide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

N-Chlorosuccinimide: Used for halogenation reactions.

Dimethyl Sulfate: Used for methylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while methylation reactions produce methylated benzoic acid derivatives.

科学研究应用

Methyl 4-acetamido-5-iodo-2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.

作用机制

The mechanism of action of methyl 4-acetamido-5-iodo-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetamido and methoxy groups contribute to its binding affinity and specificity for certain enzymes and receptors. The iodine atom can also play a role in modulating its biological activity by influencing its electronic properties and reactivity .

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, which significantly alter their physicochemical properties, reactivity, and biological activities. Below is a detailed analysis:

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

- Molecular Formula: C₁₁H₁₂ClNO₄

- Key Differences : The iodine atom in the target compound is replaced with chlorine.

- The chloro derivative is identified as an impurity in metoclopramide synthesis, highlighting differences in metabolic stability compared to the iodo variant . Log S (ESOL): -5.4 for the chloro compound vs. likely lower solubility for the iodo analog due to iodine’s hydrophobic nature .

Methyl 4-acetamido-2-methoxybenzoate

- Key Differences : Lacks the 5-iodo substituent.

- Impact :

- Reduced steric bulk increases reactivity in electrophilic substitution reactions.

- Higher lipophilicity in the iodo compound enhances membrane permeability, a critical factor in drug design .

Ethyl 2-iodo-5-methoxybenzoate

- Molecular Formula : C₁₀H₁₁IO₃

- Key Differences : Ethyl ester group instead of methyl and absence of the acetamido group.

Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate

- Molecular Formula: C₁₆H₁₃ClINO₃

- Key Differences : Incorporates a phenylacetyl group and chlorine at the 4-position.

- Dual halogenation (Cl and I) may confer unique reactivity in cross-coupling reactions .

Comparative Data Table

生物活性

Methyl 4-acetamido-5-iodo-2-methoxybenzoate (CAS Number: 201214-53-1) is an organic compound with a molecular formula of C₁₁H₁₂INO₄. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- Acetamido group : Contributes to its solubility and biological activity.

- Iodine atom : Positioned at the 5-position of the aromatic ring, which may enhance its reactivity and biological properties.

- Methoxy group : Impacts the compound's electronic properties and solubility.

The presence of these functional groups plays a significant role in the compound's interactions with biological targets.

The specific mechanisms through which this compound exerts its biological effects remain largely unexplored. However, preliminary studies suggest several potential pathways:

- Antimicrobial Activity : Research indicates that derivatives of this compound may inhibit bacterial growth, suggesting a possible mechanism involving the disruption of bacterial cell wall synthesis or function.

- Anticancer Properties : Similar compounds have been shown to affect cancer cell proliferation and viability by modulating pathways related to apoptosis and cell cycle regulation .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to altered biochemical pathways that could be beneficial in treating various diseases.

Antimicrobial Studies

Several studies have investigated the antimicrobial properties of this compound:

- In vitro Tests : Laboratory tests have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Research

Research has also highlighted the potential anticancer effects of this compound:

- Cell Viability Assays : In vitro studies using cancer cell lines have shown that this compound can reduce cell viability significantly, indicating potential as a chemotherapeutic agent .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Case Studies and Research Applications

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound, against clinical isolates. The results indicated that this compound could serve as a lead structure for developing novel antimicrobial agents.

- Investigating Anticancer Mechanisms : Another research effort focused on understanding how this compound affects signaling pathways in cancer cells. The findings suggested that it might induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-acetamido-5-iodo-2-methoxybenzoate, and how can regioselectivity be ensured during iodination?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach is coupling 4-amino-5-halo-2-methoxybenzoic acid derivatives with appropriate nucleophiles, followed by acetylation and iodination. For example, coupling 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester via carbodiimide-mediated activation, followed by catalytic hydrogenation, can yield intermediates . Regioselective iodination at the 5-position may require electrophilic iodination (e.g., using N-iodosuccinimide in acidic media) or directed ortho-metalation strategies. Reaction monitoring via TLC or HPLC is critical to confirm selectivity .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm substituent positions, with the iodo group causing characteristic deshielding.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected at m/z 364.0004 for CHINO) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL or similar software is recommended. SHELX programs are robust for small-molecule refinement .

Q. How is this compound utilized in pharmaceutical research?

- Methodological Answer : It serves as a key intermediate in synthesizing receptor-targeted molecules. For instance, derivatives of 4-acetamido-5-halo-2-methoxybenzoate are precursors for dual dopamine D2/serotonin 5-HT3 receptor antagonists, which are studied as antiemetics. Biological evaluation involves competitive binding assays using radiolabeled ligands (e.g., H-spiperone for D2 receptors) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar impurities?

- Methodological Answer : Impurities like Methyl 4-acetamido-5-chloro-2-methoxybenzoate (EP Impurity B) may co-elute in HPLC. Use orthogonal methods:

- HPLC-DAD/MS : Differentiate via UV spectra (iodo vs. chloro substituents absorb at distinct λmax).

- ICP-MS : Detect iodine-specific signals (m/z 127) to distinguish from chlorine (m/z 35/37) .

- Data Contradiction Example : If NMR shows unexpected peaks, compare with reference standards (e.g., NIST-certified spectra) to rule out diastereomers or tautomers .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Iodination Efficiency : Use iodine monochloride (ICl) in acetic acid for higher electrophilicity.

- Protection/Deprotection : Acetylate the amine early to prevent side reactions.

- Process Monitoring : Employ in-situ FTIR to track iodine incorporation and minimize over-iodination .

Q. What computational tools predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates metabolic liabilities (e.g., cytochrome P450 interactions).

- Docking Studies : AutoDock Vina models binding to hepatic enzymes (e.g., CYP3A4) to identify potential oxidation sites. Validate with in vitro microsomal assays .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom enables participation in Ullmann, Suzuki-Miyaura, or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh) or XPhos Pd G3 for aryl iodide activation.

- Solvent Optimization : Use DMF or toluene at 80–100°C for efficient turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。